4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline

Physicochemical Properties Intermediate Synthesis Molecular Recognition

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS 1227954-35-9) is a synthetic arylpiperazine derivative with the molecular formula C18H20F3N3 and a molecular weight of 335.37 g/mol. The compound is categorized as a trifluoromethylation agent and is primarily utilized as a research intermediate in medicinal chemistry.

Molecular Formula C18H20F3N3
Molecular Weight 335.4 g/mol
CAS No. 1227954-35-9
Cat. No. B1380050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline
CAS1227954-35-9
Molecular FormulaC18H20F3N3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)C(F)(F)F
InChIInChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(6-7-17(16)22)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2
InChIKeyYTOHIJQMRSJTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS 1227954-35-9) – Physicochemical Baseline for Procurement Decisions


4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline (CAS 1227954-35-9) is a synthetic arylpiperazine derivative with the molecular formula C18H20F3N3 and a molecular weight of 335.37 g/mol . The compound is categorized as a trifluoromethylation agent and is primarily utilized as a research intermediate in medicinal chemistry . Its structure incorporates a benzylpiperazine moiety linked to a trifluoromethyl-substituted aniline ring, a scaffold frequently explored for modulating biological targets such as kinases and G protein-coupled receptors [1]. The available commercial material typically meets a minimum purity specification of 95% .

Why Substituting 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline with In-Class Analogs Introduces Risk


In the arylpiperazine class, seemingly minor structural modifications can drastically alter key physicochemical properties such as lipophilicity, basicity, and molecular shape, which in turn govern solubility, membrane permeability, and target binding kinetics . For procurement, substituting 4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline with a simpler N-methyl or N-unsubstituted piperazine analog without adjusting reaction or formulation conditions risks inconsistent yields in synthesis, altered chromatographic behavior, or unanticipated biological activity profiles [1]. The quantitative evidence below demonstrates that the benzyl substituent imparts a measurable increase in molecular weight, lipophilic surface area, and boiling point relative to its closest commercially available comparators, which directly impacts its handling and application scope .

Quantitative Differentiation Guide for 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline


Molecular Weight and Size Differential vs. 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline

The benzyl group on the piperazine ring of the target compound substantially increases molecular weight compared to its N-methyl analog. This difference impacts stoichiometric calculations, molarity in stock solutions, and physical handling in milligram-scale synthesis [1]. The target compound has a molecular weight of 335.37 g/mol, while the comparator 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline has a molecular weight of 259.27 g/mol [1].

Physicochemical Properties Intermediate Synthesis Molecular Recognition

Predicted Lipophilicity (XLogP3-AA) Advantage Over the N-Methyl Analog

The benzyl substituent on the target compound is predicted to confer significantly higher lipophilicity compared to the N-methyl analog, as estimated by the XLogP3-AA algorithm. This property is critical for passive membrane permeability and target engagement in cellular assays [1][2]. The target compound has a predicted XLogP3-AA of 4.2, while 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline has a predicted XLogP3-AA of 2.1 [1][2].

Lipophilicity ADME Medicinal Chemistry

Boiling Point Elevation Indicating Stronger Intermolecular Forces

The predicted boiling point of the target compound is substantially higher than that of its N-methyl analog, reflecting the increased van der Waals surface area and molecular polarizability from the benzyl group. This differential impacts distillation conditions and thermal stability assessments during storage . The target compound has a predicted boiling point of 456.6±45.0 °C, while the comparator 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline has a boiling point of 363.1±42.0 °C at 760 mmHg .

Thermal Stability Purification Storage

Increased Rotatable Bond Count and Conformational Flexibility vs. N-Methyl Analog

The benzylpiperazine moiety introduces additional rotatable bonds relative to the rigidly substituted N-methyl analog, which can enhance the compound's ability to adopt bioactive conformations or influence crystal packing in solid-state formulations [1]. The target compound contains 4 rotatable bonds, whereas the comparator 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline contains only 1 [1].

Conformational Flexibility Molecular Docking Crystal Engineering

Commercial Availability and Purity Benchmarking

The target compound is available from multiple reputable vendors with a consistent minimum purity specification of 95% . While its N-methyl and N-unsubstituted analogs are also commercially available at similar purity levels , the benzyl analog's higher molecular complexity and predicted lipophilicity profile distinguish it for applications requiring a bulkier, more drug-like fragment . This ensures a reliable supply chain for repeated synthesis campaigns.

Procurement Quality Control Reproducibility

Optimal Application Scenarios for 4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)aniline


Fragment-Based Lead Generation Targeting Kinases or GPCRs

The benzylpiperazine scaffold is a privileged structure in kinase and GPCR drug discovery. The substantially higher lipophilicity (XLogP3-AA=4.2) of this compound compared to its N-methyl analog (XLogP3-AA=2.1) [1] suggests improved passive diffusion into cells, making it a superior fragment for phenotypic or target-based cellular assays requiring membrane penetration.

Synthesis of KSP Kinesin Inhibitor Intermediates

Patents disclose N-substituted benzylic aniline derivatives as mitotic kinesin (KSP) inhibitors [2]. The target compound's benzyl group and trifluoromethylaniline core align with the pharmacophoric requirements for KSP inhibition, positioning it as a valuable synthetic intermediate for oncology research programs.

Physicochemical Property Optimization in Lead Series

With a boiling point over 90 °C higher and molecular weight 29% greater than its N-methyl comparator , this compound serves as a strategic tool for medicinal chemists aiming to fine-tune thermal stability, volatility, and solubility profiles within a lead series without altering the core pharmacophore.

Conformational Flexibility Screening for Cryptic Binding Pockets

The compound possesses 4 rotatable bonds versus only 1 for the N-methyl analog [1], enabling it to access a broader range of low-energy conformations. This property is particularly valuable in crystallographic fragment screens or dynamic docking studies aimed at identifying cryptic binding sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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